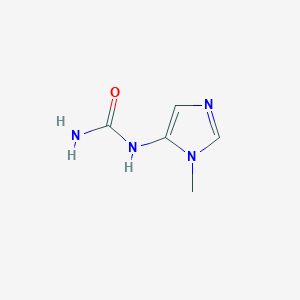
N-(1-Methyl-1H-imidazol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methyl-1H-imidazol-5-yl)urea is a heterocyclic organic compound. Its structure consists of an imidazole ring fused to a urea moiety, with a methyl group at the N-1 position of the imidazole ring. Imidazoles are essential building blocks in medicinal chemistry and other fields due to their diverse reactivity and biological activity .
Métodos De Preparación
a. Synthetic Routes: Several synthetic routes lead to N-(1-Methyl-1H-imidazol-5-yl)urea. One common method involves the reaction of 1-methylimidazole with urea under appropriate conditions. The reaction proceeds via nucleophilic substitution at the N-1 position of imidazole, resulting in the desired product.
b. Reaction Conditions: The reaction typically occurs in a solvent (such as ethanol or acetonitrile) with the addition of a base (e.g., sodium hydroxide or potassium carbonate) to facilitate the nucleophilic substitution. Heating the mixture promotes the reaction.
c. Industrial Production: While laboratory-scale synthesis is straightforward, industrial production may involve more efficient methods, such as continuous flow processes or solid-phase synthesis.
Análisis De Reacciones Químicas
N-(1-Methyl-1H-imidazol-5-yl)urea participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution at the N-1 position, leading to diverse derivatives.
Oxidation/Reduction: Depending on reaction conditions, it may be oxidized or reduced.
Common Reagents: Sodium hydroxide, potassium carbonate, and acyl or sulfonyl chlorides.
Major Products: Substituted imidazoles with varying functional groups.
Aplicaciones Científicas De Investigación
a. Medicinal Chemistry:
Antifungal Agents: Imidazole derivatives exhibit antifungal activity by inhibiting fungal cytochrome P450 enzymes.
Anticancer Compounds: Researchers explore imidazole-based molecules for their potential as anticancer agents.
Catalysis: Imidazoles serve as ligands in transition metal catalysis.
Polymer Chemistry: They contribute to the synthesis of specialty polymers.
Mecanismo De Acción
The exact mechanism of N-(1-Methyl-1H-imidazol-5-yl)urea’s effects depends on its specific application. In antifungal activity, it likely interferes with fungal cell membrane integrity or enzyme function.
Comparación Con Compuestos Similares
N-(1-Methyl-1H-imidazol-5-yl)urea’s uniqueness lies in its combination of imidazole and urea moieties. Similar compounds include benzimidazoles (e.g., albendazole), which share the imidazole core but lack the urea functionality .
Propiedades
Número CAS |
349492-32-6 |
|---|---|
Fórmula molecular |
C5H8N4O |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
(3-methylimidazol-4-yl)urea |
InChI |
InChI=1S/C5H8N4O/c1-9-3-7-2-4(9)8-5(6)10/h2-3H,1H3,(H3,6,8,10) |
Clave InChI |
QOVXQXUBXONSCN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




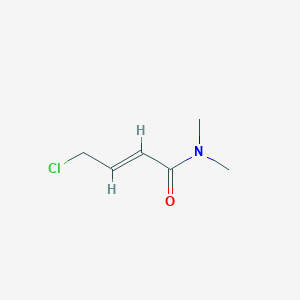

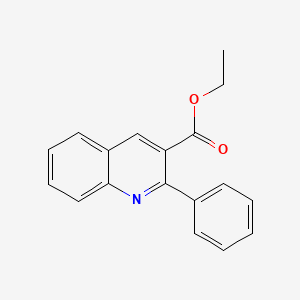
![(1S,2R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B12821629.png)
![(2-borono-4,8-diethoxythieno[2,3-f][1]benzothiol-6-yl)boronic acid](/img/structure/B12821636.png)

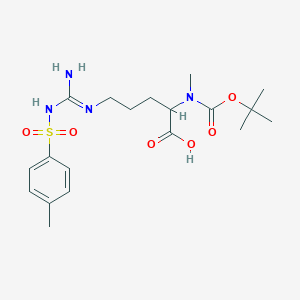
![(S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B12821649.png)

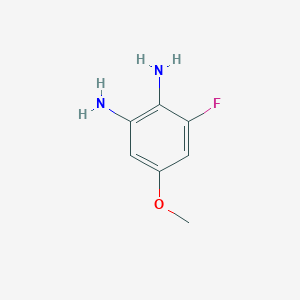
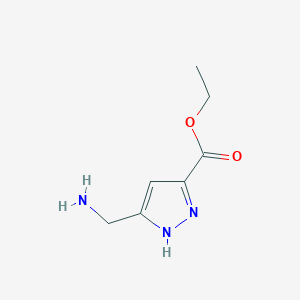
![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, bis[hexafluorophosphate](/img/structure/B12821674.png)
